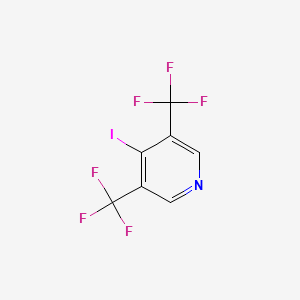

3,5-Bis(trifluoromethyl)-4-pyridine carboxylic acid, 97%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

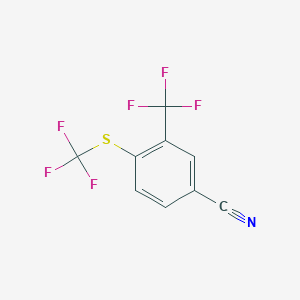

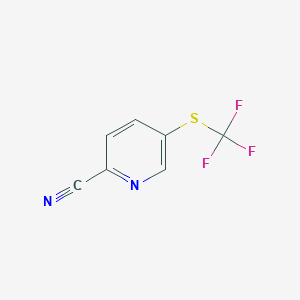

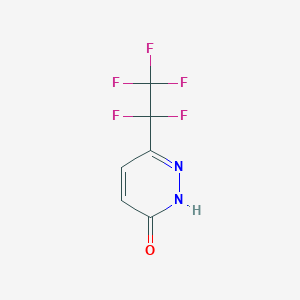

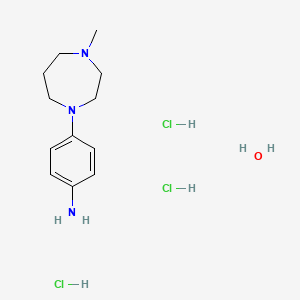

3,5-Bis(trifluoromethyl)-4-pyridine carboxylic acid is an organic compound. It is a significant metabolite formed during metabolism of 3,5-bis(trifluoromethyl)benzyl ether via oxidation . It is often used in organic synthesis and pharmaceutical research .

Synthesis Analysis

The synthesis of 3,5-Bis(trifluoromethyl)-4-pyridine carboxylic acid involves several steps. The designed compounds were synthesized by the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form the hydrazone intermediate, which on reaction with the Vilsmeier-Haack reagent formed the pyrazole aldehyde .

Molecular Structure Analysis

The molecular structure of 3,5-Bis(trifluoromethyl)-4-pyridine carboxylic acid has been determined and described. The structure was subject to the Hirshfeld surface-analysis and CE-B3LYP interaction-energies calculations .

Chemical Reactions Analysis

The chemical reactions involving 3,5-Bis(trifluoromethyl)-4-pyridine carboxylic acid are complex and involve multiple steps. The key reaction involves the formation of a hydrazone intermediate, which then reacts with the Vilsmeier-Haack reagent to form the pyrazole aldehyde .

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

The compound has been used in the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives which have shown to be potent growth inhibitors of drug-resistant bacteria . These derivatives have been particularly effective against planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . Some of these compounds have also shown to be potent against MRSA persisters .

Biofilm Eradication

Some of the synthesized compounds from “3,5-Bis-trifluoromethylisonicotinic acid” have shown to be potent against S. aureus biofilms with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .

Synthesis of Optically Active Isomers

The compound has been used in the production of optically active isomer of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-BTPE) . This isomer has been shown to be versatile in pharmaceutical synthesis .

Compounding NK1 Antagonists

The ®-[3,5-bis(trifluoromethyl)phenyl]ethanol (®-3,5-BTPE) isomer, synthesized from “3,5-Bis-trifluoromethylisonicotinic acid”, has been used for compounding the NK1 antagonists .

Synthesis of Lipid-Lowering Agents

The (S)-3,5-BTPE isomer, synthesized from “3,5-Bis-trifluoromethylisonicotinic acid”, is a crucial intermediate of lipid-lowering agent .

High-Efficient Production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

The compound has been used in the high-efficient production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via Whole-Cell Catalyst in Deep-Eutectic Solvent-Containing Micro-Aerobic Medium System .

Safety and Hazards

The safety data sheet for 3,5-Bis(trifluoromethyl)-4-pyridine carboxylic acid indicates that it is combustible and can cause skin and eye irritation. It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure. It is harmful if swallowed, in contact with skin, or if inhaled .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of 3,5-Bis-trifluoromethylisonicotinic acid are Gram-positive bacteria , including menacing bacterial pathogens such as Enterococci and methicillin-resistant S. aureus (MRSA) . These bacteria are responsible for a variety of infections, including urinary tract, intra-abdominal, pelvic, and soft tissue infections, bacteremia, and endocarditis .

Mode of Action

The compound interacts with its bacterial targets by inhibiting their growth. It is particularly potent against planktonic Gram-positive bacteria, with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . This suggests that the compound has a strong affinity for its bacterial targets, allowing it to effectively inhibit their growth at low concentrations.

Biochemical Pathways

The compound’s potent growth-inhibitory effects suggest that it likely interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .

Result of Action

The compound’s action results in the inhibition of bacterial growth, making it a potent antimicrobial agent. It is particularly effective against MRSA persisters and S. aureus biofilms, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL . This suggests that the compound could be a promising candidate for the development of new antibiotics, particularly for the treatment of drug-resistant bacterial infections.

Eigenschaften

IUPAC Name |

3,5-bis(trifluoromethyl)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6NO2/c9-7(10,11)3-1-15-2-4(8(12,13)14)5(3)6(16)17/h1-2H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOGWVWBPGOHCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)C(F)(F)F)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F6NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Bis-trifluoromethylisonicotinic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98%](/img/structure/B6350505.png)